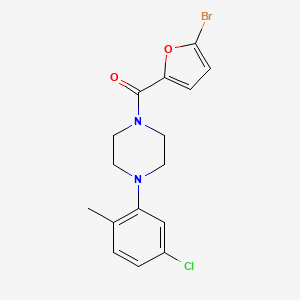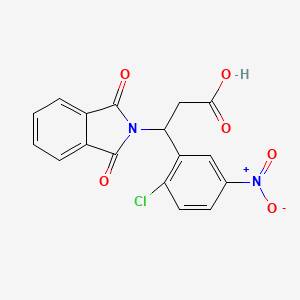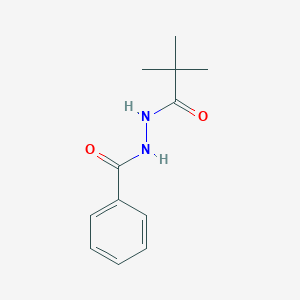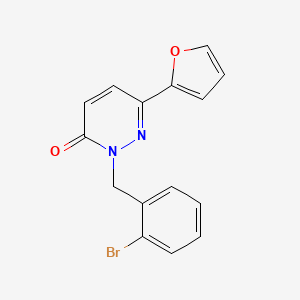
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as MMPI or Ro 31-8220, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMPI belongs to the class of isoxazolecarboxamides, which are known to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in cell signaling, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide works by inhibiting the activity of PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its dysregulation has been implicated in cancer progression and resistance to therapy. By inhibiting PKC activity, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, thus inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the prevention of thrombotic disorders. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its specificity for PKC inhibition. Unlike other PKC inhibitors, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide does not inhibit other kinases, making it a more selective and specific inhibitor. However, one of the limitations of 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is its poor solubility, which can make it difficult to administer in vivo. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide also has a short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide research. One area of interest is in the development of more potent and selective PKC inhibitors. Another area of interest is in the development of novel drug delivery systems for 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, such as liposomes or nanoparticles, to improve its solubility and bioavailability. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide may also have potential applications in the treatment of other diseases, such as diabetes and neurological disorders, which are also associated with dysregulated PKC activity. Overall, 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications in various fields of medicine.
Synthesemethoden
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine. Another method involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-phenylisourea, followed by cyclization with hydroxylamine.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in cancer treatment. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-(4-methoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(14-6-4-3-5-7-14)18(21)16-12-17(23-19-16)13-8-10-15(22-2)11-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRVPALEIFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)

![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![4-(allylthio)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5906904.png)


![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)


![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)